molecular formula C19H23N3O3 B267455 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide

3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide

Numéro de catalogue B267455
Poids moléculaire: 341.4 g/mol
Clé InChI: AIHFBPGFKCQNOE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide, also known as CXCR4 antagonist, is a small molecule inhibitor that targets CXCR4, a chemokine receptor. CXCR4 plays a crucial role in various biological processes, including cell migration, angiogenesis, and immune response. In recent years, CXCR4 antagonists have gained significant attention as potential therapeutic agents for cancer, HIV/AIDS, and other diseases.

Mécanisme D'action

3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists bind to the 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide receptor and prevent its activation by its ligand, stromal cell-derived factor-1 (SDF-1). This blocks the downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists have been shown to have several biochemical and physiological effects, including inhibition of tumor growth, metastasis, and angiogenesis, induction of apoptosis, and inhibition of HIV entry into host cells. 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists have also been shown to modulate immune response by regulating the trafficking of immune cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists is their specificity for the 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide receptor, which minimizes off-target effects. However, 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists also have some limitations, such as poor solubility, low bioavailability, and potential toxicity.

Orientations Futures

There are several future directions for the development and application of 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists. One of the directions is the optimization of the pharmacokinetic properties of 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists, such as solubility, bioavailability, and half-life. Another direction is the combination of 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists with other therapeutic agents, such as chemotherapy and immunotherapy, to enhance their efficacy. Additionally, the development of 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists with improved selectivity for different 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide isoforms could lead to more targeted and effective therapies.

Méthodes De Synthèse

The synthesis of 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists involves several steps, including the preparation of starting materials, coupling reactions, and purification. One of the commonly used methods for synthesizing 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists is the solid-phase peptide synthesis (SPPS) method. SPPS involves the stepwise addition of amino acids to a solid support, followed by deprotection and cleavage to obtain the final product.

Applications De Recherche Scientifique

3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists have been extensively studied for their potential applications in cancer therapy. Studies have shown that 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists can inhibit tumor growth, metastasis, and angiogenesis by blocking the 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide/SDF-1 axis. 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide antagonists have also been investigated for their potential use in HIV/AIDS therapy, as 3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide plays a crucial role in HIV entry into host cells.

Propriétés

Nom du produit

3-{[(cyclohexylamino)carbonyl]amino}-N-(2-furylmethyl)benzamide

Formule moléculaire

C19H23N3O3

Poids moléculaire

341.4 g/mol

Nom IUPAC

3-(cyclohexylcarbamoylamino)-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H23N3O3/c23-18(20-13-17-10-5-11-25-17)14-6-4-9-16(12-14)22-19(24)21-15-7-2-1-3-8-15/h4-6,9-12,15H,1-3,7-8,13H2,(H,20,23)(H2,21,22,24)

Clé InChI

AIHFBPGFKCQNOE-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3

SMILES canonique

C1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.